Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Versus Common 1,3,4-Oxadiazole Acetamide Analogs
Among structurally analogous 2-amido-5-benzyl-1,3,4-oxadiazoles, CAS 954618-99-6 exhibits a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 68 Ų [1]. By comparison, the sulfur-linked analog 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 332907-16-1) possesses an additional sulfur atom that increases molecular weight and alters electronic distribution, while close 4-substituted phenyl analogs such as N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide (CAS 1105237-36-2) and N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 1105237-36-2) introduce additional hydrogen-bond acceptors that raise TPSA and modify solubility . These physicochemical differences are quantifiable and predictably impact membrane permeability, oral absorption potential, and metabolic stability, making CAS 954618-99-6 a distinct starting point for medicinal chemistry optimization requiring balanced lipophilicity.
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 68 Ų |
| Comparator Or Baseline | 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 332907-16-1): MW 327.37, includes sulfur (altered logP and TPSA). N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide: additional O-ethyl group, higher TPSA anticipated. |
| Quantified Difference | ΔXLogP3 not directly reported for comparators; TPSA difference qualitative (68 Ų vs. higher for ethoxy/methoxy analogs). |
| Conditions | Computed properties (PubChem/ChemSrc); no experimental logP or PSA available. |
Why This Matters
Lipophilicity and TPSA are critical determinants of membrane permeability and oral bioavailability; procurement of CAS 954618-99-6 ensures the specific balance of these properties required for a given screening cascade or SAR series.
- [1] PubChem. Compound Summary for CID 16917440: N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/16917440 (accessed 2026-05-09). View Source
